

2-Chloro-5-methylaniline hydrochloride molecular weight and formula

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Compound of Interest

Compound Name:	2-Chloro-5-methylaniline hydrochloride
CAS No.:	62224-71-9
Cat. No.:	B8766055

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Technical Profile: 2-Chloro-5-methylaniline Hydrochloride

Executive Summary

2-Chloro-5-methylaniline (CAS 95-81-8), also known as 6-chloro-m-toluidine, is a critical halogenated aniline intermediate used in the synthesis of azo dyes, pigments, and pharmaceutical pharmacophores (specifically Mannich bases and kinase inhibitor scaffolds).[1][2][3][4] While predominantly supplied as a free base, the hydrochloride salt form is frequently generated in situ or isolated during drug development to enhance aqueous solubility and stability.[1]

This guide provides a definitive technical analysis of the molecule, distinguishing it from its common positional isomers (e.g., 5-chloro-2-methylaniline), and outlines a self-validating protocol for its conversion to the hydrochloride salt.[1]

Physicochemical Identity

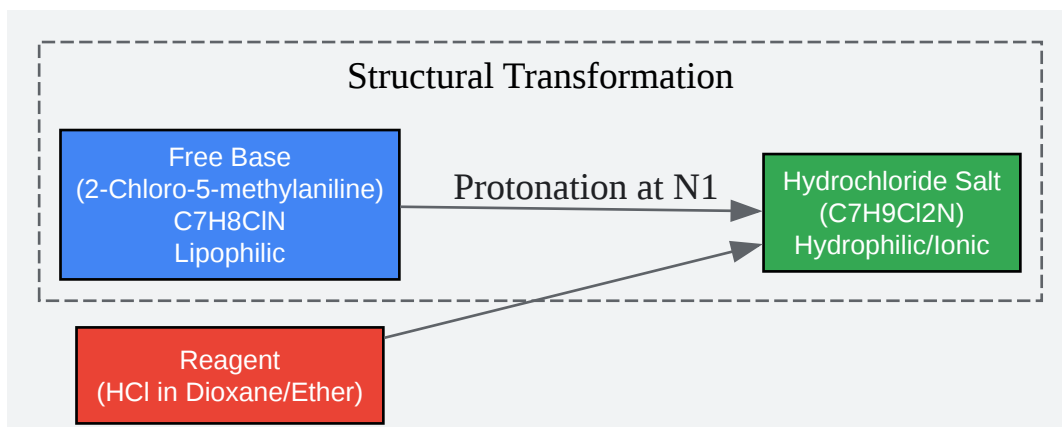
Nomenclature and Stoichiometry

Researchers must exercise caution regarding the positional isomerism of chlorotoluidines. The target molecule is defined by the chlorine atom at the ortho position relative to the amine, and the methyl group at the meta position relative to the amine (para to the chlorine).[1]

Property	Free Base	Hydrochloride Salt (Target)
Systematic Name	2-Chloro-5-methylaniline	2-Chloro-5-methylaniline hydrochloride
Synonyms	6-Chloro-m-toluidine; 3-Amino-4-chlorotoluene	6-Chloro-m-toluidinium chloride
CAS Number	95-81-8	Not widely listed (Custom/In-situ)
Molecular Formula	C ₇ H ₈ ClN	C ₇ H ₉ Cl ₂ N
Molecular Weight	141.60 g/mol	178.06 g/mol
Appearance	Off-white/brown crystalline solid	White to pale beige hygroscopic powder
Melting Point	29–30 °C	>200 °C (Decomposes)
Solubility	Organic solvents (DCM, EtOAc)	Water (Moderate), Methanol

Structural Topology (Graphviz)

The following diagram illustrates the structural relationship and the protonation site yielding the hydrochloride salt.



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Figure 1: Conversion of the lipophilic free base to the polar hydrochloride salt.

Synthesis & Salt Formation Protocol

Precursor Synthesis (The Isomer Challenge)

The primary synthetic challenge is separating the target from its isomers. The industrial route typically involves the nitration of 4-chlorotoluene.

- Nitration: 4-chlorotoluene is nitrated to yield a mixture of 4-chloro-2-nitrotoluene (Major product, ~65%) and 4-chloro-3-nitrotoluene (Minor product, ~35%).
- Separation: Fractional distillation is required to isolate the 3-nitro isomer.
- Reduction: The 4-chloro-3-nitrotoluene is reduced (Fe/HCl or H₂/Cat) to yield 4-chloro-3-aminotoluene, which is structurally identical to 2-chloro-5-methylaniline.

Laboratory Protocol: Preparation of the Hydrochloride Salt

Objective: Convert 5.0 g of 2-chloro-5-methylaniline (Free Base) to its hydrochloride salt for analytical standard preparation.

Reagents:

- 2-Chloro-5-methylaniline (CAS 95-81-8), >98% purity.[1][2][4]

- HCl (4M in Dioxane) OR HCl gas.
- Diethyl ether (Anhydrous).
- Hexane.

Step-by-Step Workflow:

- Dissolution: Dissolve 5.0 g (35.3 mmol) of the free base in 25 mL of anhydrous diethyl ether in a round-bottom flask. Ensure the solution is clear.
 - Note: If the starting material is dark (oxidized), perform a quick filtration through a silica plug before salt formation.[\[1\]](#)
- Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 10 mL of 4M HCl in Dioxane (40 mmol, 1.13 eq) under vigorous stirring.
 - Observation: A thick white precipitate should form immediately.
- Precipitation Enhancement: Stir for 30 minutes at 0°C. Add 20 mL of cold hexane to drive precipitation to completion.
- Isolation: Filter the solid using a sintered glass funnel (porosity 3) under vacuum / nitrogen atmosphere.
 - Critical: The salt can be hygroscopic. Minimize exposure to humid air.
- Washing: Wash the cake twice with 10 mL of cold 1:1 Ether:Hexane mixture to remove unreacted free base and excess acid.
- Drying: Dry in a vacuum oven at 40°C for 4 hours.

Yield Calculation:

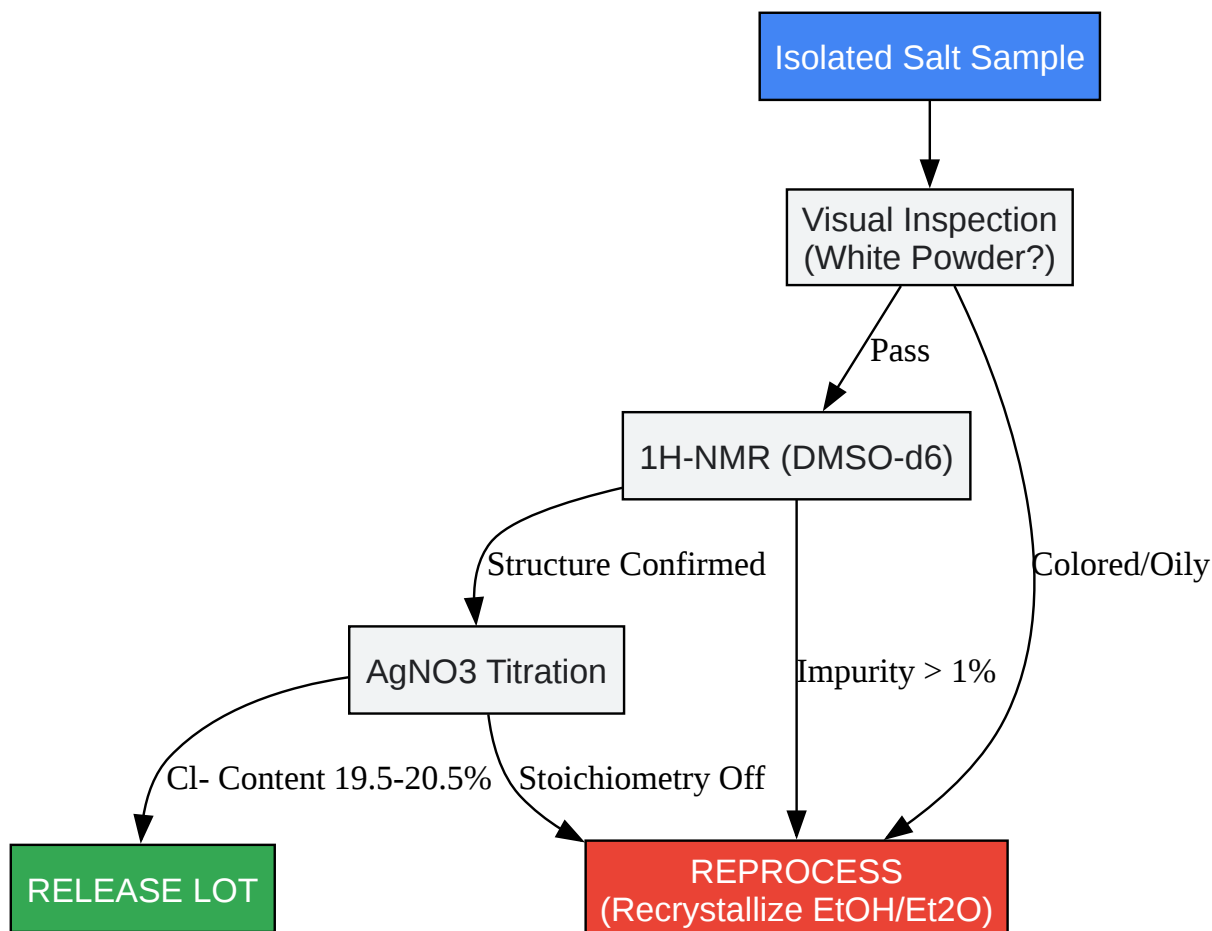
- Theoretical Yield:
- Target Yield: >90% (>5.65 g).

Analytical Characterization (QC)

To validate the synthesis, the following analytical hierarchy is recommended.

Method	Expected Result (Salt Form)	Diagnostic Value
1H-NMR (DMSO-d6)	Downfield shift of aromatic protons; appearance of broad NH3+ singlet at ~9-10 ppm.	Confirms protonation and purity.
Argentometric Titration	Stoichiometric equivalent of Chloride (Cl-) ~19.9%.	Confirms salt stoichiometry (Mono-HCl).
HPLC (Reverse Phase)	Retention time matches free base standard (salt dissociates in mobile phase).	Purity check (removes counter-ion interference).

QC Decision Tree (Graphviz)



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Figure 2: Quality Control workflow for validating the hydrochloride salt.

Applications in Drug Discovery[5][6][7][8]

2-Chloro-5-methylaniline serves as a versatile "aniline scaffold" in medicinal chemistry. Its specific substitution pattern (ortho-chloro, meta-methyl) offers unique steric and electronic properties.

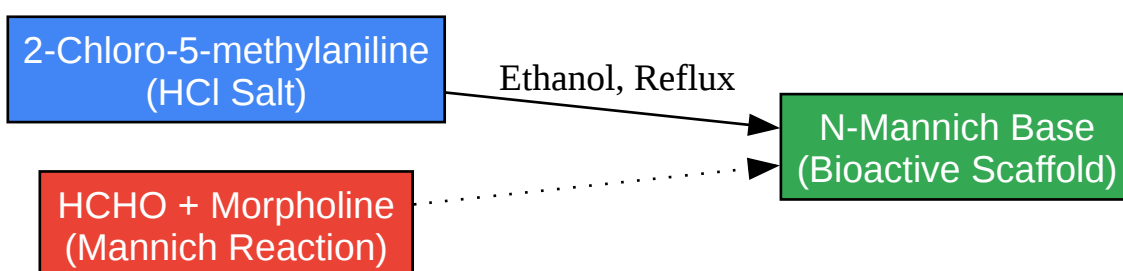
Pharmacophore Utility

- Kinase Inhibitors: The aniline moiety acts as a hinge binder in ATP-competitive inhibitors. The ortho-chlorine provides a lipophilic contact point and induces a twist in the biphenyl systems often found in these drugs, improving selectivity.[1]

- Mannich Bases: Reaction with formaldehyde and secondary amines yields Mannich bases with demonstrated antibacterial and antimalarial activity [1].
- Dye Synthesis: It is a precursor for Azo dyes, where the amine is diazotized and coupled with phenols or naphthols.[1]

Synthetic Pathway: Mannich Base Derivative

The following diagram illustrates a typical derivatization relevant to pharmaceutical research.



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Figure 3: Synthesis of bioactive Mannich bases from the hydrochloride precursor.[1]

Safety and Handling (EHS)

Signal Word:WARNING

- Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]
- Target Organs: Blood (Methemoglobinemia). Like all anilines, absorption can cause cyanosis.[1]
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves (0.11 mm minimum thickness) and safety glasses.
 - Spill Response: Do not sweep dry dust (inhalation risk). Dampen with water or use a HEPA vacuum. Neutralize spills with dilute acetic acid before disposal.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66770: 2-Chloro-5-methylaniline. PubChem. Available at: [\[Link\]](#)
- NIST Mass Spectrometry Data Center. 2-Chloro-5-methylaniline Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)^[5]
- Roman, G. Mannich bases in medicinal chemistry and drug design.^[1] European Journal of Medicinal Chemistry, 2015.^[1] (Contextual citation for Mannich base applications). Available via NCBI: [\[Link\]](#)

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